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molecular formula C9H6N2O B2399992 4-(Cyanomethoxy)benzonitrile CAS No. 83663-87-0

4-(Cyanomethoxy)benzonitrile

Cat. No. B2399992
M. Wt: 158.16
InChI Key: QOWBBBGCACYSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343808

Procedure details

The compound of 4-cyanophenoxyacetonitrile was prepared by heating 29.8 g of 4-cyanophenol, 44.8 g of anhydrous K2CO3, 40 ml of dimethylformamide and 18.75 g of chloroacetonitrile with stirring in a round-bottomed three-necked flask at 70°-80° C. for 3 hours, after which time the reaction mixture was poured into an ice and water mixture, which resulted in crystal formation. The crystals were separated by filtering and were then washed with water. After drying a pale tan solid was obtained which was then dissolved in methylchloroform at reflux temperature, treated with activated charcoal and filtered. The filtrate was cooled to 5° C. and the resulting crystals filtered and dried to give the 4-cyanophenoxyacetonitrile.
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].C([O-])([O-])=O.[K+].[K+].Cl[CH2:17][C:18]#[N:19].C>CC(Cl)(Cl)Cl.O.CN(C)C=O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:17][C:18]#[N:19])=[CH:5][CH:4]=1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
44.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
18.75 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring in a round-bottomed three-necked flask at 70°-80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of 4-cyanophenoxyacetonitrile was prepared
CUSTOM
Type
CUSTOM
Details
resulted in crystal formation
CUSTOM
Type
CUSTOM
Details
The crystals were separated
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
were then washed with water
CUSTOM
Type
CUSTOM
Details
After drying a pale tan solid
CUSTOM
Type
CUSTOM
Details
was obtained which
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the resulting crystals filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C(OCC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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